molecular formula C62H66O10S B14777477 Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1-->4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside

Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1-->4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside

Cat. No.: B14777477
M. Wt: 1003.2 g/mol
InChI Key: PNBKCJBXHWWARL-UHFFFAOYSA-N
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Description

Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a complex carbohydrate derivative. This compound is characterized by its multiple benzyl protecting groups and a thio linkage between the galactopyranosyl and glucopyranoside units. It is often used in synthetic organic chemistry, particularly in the synthesis of oligosaccharides and glycoconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using benzyl groups. This is usually achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.

    Formation of the Thio Linkage: The thio linkage is introduced by reacting a thiol derivative of one sugar with a halide derivative of the other sugar. This step often requires the use of a catalyst such as silver triflate.

    Glycosylation: The protected monosaccharides are then linked together through a glycosylation reaction. This step typically involves the use of a promoter such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·Et2O).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The thio linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzyl protecting groups can be removed through hydrogenation reactions.

    Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Reagents like sodium methoxide (NaOMe) or tetrabutylammonium fluoride (TBAF) can be used for deprotection.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected monosaccharides.

    Substitution: Monosaccharides with different protecting groups or functional groups.

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used in the synthesis of complex oligosaccharides and glycoconjugates.

    Biology: Employed in the study of carbohydrate-protein interactions and cell surface recognition processes.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.

    Industry: Utilized in the production of glycosylated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and modulate their activity. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranosyl-(1–>3)-2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-benzyl-beta-D-mannopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside

Uniqueness

Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of multiple benzyl protecting groups. These features make it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates, offering distinct advantages in terms of stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C62H66O10S

Molecular Weight

1003.2 g/mol

IUPAC Name

2-methylsulfanyl-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxane

InChI

InChI=1S/C62H66O10S/c1-73-62-60(69-43-52-35-21-8-22-36-52)58(67-41-50-31-17-6-18-32-50)56(54(71-62)45-64-38-47-25-11-3-12-26-47)72-61-59(68-42-51-33-19-7-20-34-51)57(66-40-49-29-15-5-16-30-49)55(65-39-48-27-13-4-14-28-48)53(70-61)44-63-37-46-23-9-2-10-24-46/h2-36,53-62H,37-45H2,1H3

InChI Key

PNBKCJBXHWWARL-UHFFFAOYSA-N

Canonical SMILES

CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC3C(C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9

Origin of Product

United States

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